D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt

Vue d'ensemble

Description

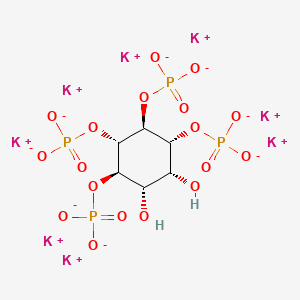

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt (Ins(1,4,5,6)P₄) is a phosphorylated inositol derivative with phosphate groups at positions 1, 4, 5, and 6 of the myo-inositol ring. It plays critical roles in cellular signaling, acting as a substrate for kinases and phosphatases to generate secondary messengers like inositol pentakisphosphate (IP₅) and hexakisphosphate (IP₆) . Its functions include regulating calcium mobilization, vesicle trafficking, and phosphoinositide 3-kinase (PI3K) signaling inhibition during bacterial infections (e.g., Salmonella invasion) . Structurally, its potassium salt form enhances solubility and stability for experimental applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt typically involves the phosphorylation of inositol. The process includes multiple steps of phosphorylation using reagents like phosphorus oxychloride or phosphoric acid in the presence of a base such as potassium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the correct addition of phosphate groups at the desired positions on the inositol ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the pure potassium salt form of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in cellular signaling pathways.

Common Reagents and Conditions:

Phosphorylation: Reagents like phosphorus oxychloride or phosphoric acid in the presence of a base such as potassium hydroxide.

Dephosphorylation: Enzymes such as phosphatases that remove phosphate groups under physiological conditions.

Major Products: The major products formed from these reactions include various phosphorylated derivatives of inositol, which play different roles in cellular signaling .

Applications De Recherche Scientifique

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt has numerous applications in scientific research:

Chemistry: Used as a reagent in studies involving phosphorylation and dephosphorylation mechanisms.

Biology: Plays a role in the regulation of calcium-mediated chloride secretion and other cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects in conditions related to calcium signaling dysregulation.

Industry: Utilized in the production of biochemical reagents and as a component in various biochemical assays

Mécanisme D'action

The mechanism of action of D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt involves its ability to bind to specific protein domains, such as the pleckstrin homology domain of p130. This binding antagonizes the negative regulation of calcium-mediated chloride secretion by epidermal growth factor. Additionally, it acts as a potent inhibitor of Ins(1,4,5)P3 5-phosphatase, facilitating calcium influx by sensitizing the Ins(1,4,5)P3-mediated activation of calcium release-activated calcium channels .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Inositol Phosphates

D-myo-Inositol 1,3,4,5-Tetrakisphosphate (Ins(1,3,4,5)P₄)

- Structural Differences : Phosphate groups at positions 1, 3, 4, and 3.

- Ins(1,3,4,5)P₄ is a canonical intermediate in IP₃ metabolism, linked to calcium signaling, whereas Ins(1,4,5,6)P₄ inhibits PI3K pathways during Salmonella infection .

D-myo-Inositol 3,4,5,6-Tetrakisphosphate (Ins(3,4,5,6)P₄)

- Structural Differences : Enantiomer of Ins(1,4,5,6)P₄, with phosphates at positions 3, 4, 5, and 5.

- Functional Contrast: Synthesized via distinct pathways (e.g., from Ins(1,3,4,5,6)P₅ hydrolysis by Salmonella SopB phosphatase) and shows divergent biological activity in receptor-independent signaling .

D-myo-Inositol 1,4,5-Trisphosphate (IP₃)

- Structural Differences : Phosphate groups at positions 1, 4, and 5.

- Functional Contrast: IP₃ is a primary calcium-mobilizing messenger, whereas Ins(1,4,5,6)P₄ modulates downstream signaling (e.g., gene expression, vesicle trafficking) . Ins(1,4,5,6)P₄ acts as a molecular probe for studying inositol phosphate networks, while IP₃ is a well-characterized second messenger .

Enzymatic and Metabolic Differences

Kinase and Phosphatase Specificity

Activité Biologique

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt (Ins(1,4,5,6)P4) is a significant inositol phosphate that plays a crucial role in various cellular signaling pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of D-myo-Inositol 1,4,5,6-tetrakis(phosphate)

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) is a phosphorylated derivative of inositol and functions as a second messenger in cellular signaling. It is synthesized from inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) and is known to modulate calcium signaling and various cellular processes.

- Inhibition of Phosphatases : Ins(1,4,5,6)P4 acts as a potent inhibitor of Ins(1,4,5)P3 5-phosphatase with an IC50 value around 150 nM. This inhibition enhances the signaling pathways mediated by Ins(1,4,5)P3 by preventing its degradation .

- Calcium Signaling : The compound facilitates Ca²⁺ influx by sensitizing Ins(1,4,5)P3-mediated activation of calcium release-activated calcium (CRAC) channels. At elevated concentrations, it can inhibit Ins(1,4,5)P3 receptors directly .

- Antagonism of EGF Signaling : In human intestinal epithelial cells infected with Salmonella, Ins(1,4,5,6)P4 levels increase significantly. This elevation antagonizes epidermal growth factor (EGF)-induced inhibition of calcium-mediated chloride secretion through a phosphoinositide 3-kinase (PI3K)-dependent mechanism .

Table 1: Key Findings from Recent Studies

Case Study 1: Role in Intestinal Epithelial Cells

In a study examining the effects of Salmonella on intestinal epithelial cells (IECs), researchers found that the invasion led to a multifold increase in Ins(1,4,5,6)P4 levels. This rise was associated with enhanced chloride secretion despite EGF's inhibitory effects. The study highlighted the importance of Ins(1,4,5,6)P4 in modulating ion transport during bacterial infections .

Case Study 2: Tumor Growth and Metastasis

Recent research has indicated that Ins(1,4,5)P3 kinase A (IP3KA), which phosphorylates Ins(1,4,5)P3 to form Ins(1,4,5,6)P4 and other derivatives, is overexpressed in various tumor types. This overexpression correlates with increased tumor growth and metastasis. The study suggests that targeting this pathway could provide therapeutic avenues for cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing D-myo-inositol 1,4,5,6-tetrakis(phosphate) potassium salt with high purity?

- Methodological Answer : The synthesis typically involves regioselective phosphorylation of protected myo-inositol derivatives. A validated approach uses butane-2,3-diacetal (BDA) as a protective group to ensure stereochemical fidelity. Subsequent phosphorylation steps with POCl₃ or phosphoramidites, followed by deprotection and potassium salt formation, yield the final product. Purity is confirmed via anion-exchange chromatography and 31P NMR spectroscopy .

Q. How can researchers quantify intracellular levels of D-myo-inositol 1,4,5,6-tetrakis(phosphate) in experimental models?

- Methodological Answer : Radiolabeling with myo-[3H]inositol in cell cultures, followed by extraction using perchloric acid and separation via strong anion-exchange (SAX) HPLC, is widely used. Detection via scintillation counting or mass spectrometry (e.g., LC-MS/MS) ensures specificity. For non-radioactive assays, competitive binding assays using Ins(1,4,5,6)P4-specific antibodies may be employed .

Q. What experimental protocols are recommended for studying the role of Ins(1,4,5,6)P4 in pathogen-host interactions?

- Methodological Answer : Use polarized intestinal epithelial cell models (e.g., Caco-2 or T84 cells) infected with Salmonella strains. Measure Ins(1,4,5,6)P4 levels via SAX-HPLC post-infection. Assess downstream effects on phosphoinositide 3-kinase (PI3K) signaling using Western blotting for phosphorylated Akt (Ser473) or PI3K inhibitors like LY294002 .

Advanced Research Questions

Q. How can conflicting data on Ins(1,4,5,6)P4’s substrate specificity across tissue types be resolved?

- Methodological Answer : Perform comparative kinase assays using cytosolic extracts from divergent tissues (e.g., brain vs. liver). Purify kinases via (NH₄)₂SO₄ fractionation and anion-exchange chromatography. Test specificity using radiolabeled Ins(1,4,5,6)P4 and structural analogs (e.g., Ins(1,3,4,5)P4). Data normalization to tissue-specific phosphatase activity is critical .

Q. What strategies are effective for tracing Ins(1,4,5,6)P4 biosynthesis in multi-omic studies?

- Methodological Answer : Combine isotopic labeling (e.g., 13C-myo-inositol) with phosphoproteomics and metabolomics. Use pathway enrichment tools to map Ins(1,4,5,6)P4-related nodes in phosphatidylinositol signaling networks. Validate findings via CRISPR-Cas9 knockout of biosynthetic enzymes (e.g., IPMK or PPIP5Ks) .

Q. How does Ins(1,4,5,6)P4 crosstalk with other inositol phosphates in oncogenic transformations?

- Methodological Answer : In v-Src-transformed fibroblasts, monitor dynamic changes via 32P metabolic labeling and SAX-HPLC. Use Ins(1,3,4,5)P4 as a precursor in cytosolic extracts to test Ins(1,4,5,6)P4 synthesis. Pharmacological inhibition of PI3K/Akt/mTOR pathways can clarify signaling hierarchy .

Q. What in silico tools are suitable for modeling Ins(1,4,5,6)P4 interactions with PI3K isoforms?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) using PI3Kγ crystal structures (PDB: 1E8X) can predict binding affinities. Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (Kd). Mutagenesis of key PI3K residues (e.g., Lys802) further confirms interaction sites .

Q. Experimental Design & Data Analysis

Q. How to design a study investigating Ins(1,4,5,6)P4’s role in calcium signaling under oxidative stress?

- Methodological Answer : Expose cells (e.g., pancreatic β-cells or neurons) to H₂O₂ or menadione. Measure real-time Ca²⁺ flux using Fura-2 AM or GCaMP6s reporters. Correlate with Ins(1,4,5,6)P4 levels via LC-MS/MS. Inhibit inositol phosphate kinases (e.g., ITPK1) to establish causality .

Q. What statistical approaches address variability in Ins(1,4,5,6)P4 quantification across biological replicates?

- Methodological Answer : Normalize data to total inositol phosphate content or housekeeping metabolites (e.g., ATP). Use mixed-effects models to account for batch variability. For small-sample studies, apply non-parametric tests (e.g., Mann-Whitney U) with Benjamini-Hochberg correction for multiple comparisons .

Q. Contradiction Management

Q. How to reconcile Ins(1,4,5,6)P4’s lack of activity in certain kinase assays despite pathway enrichment in omics data?

Propriétés

IUPAC Name |

octapotassium;[(1R,2S,3R,4R,5S,6S)-2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.8K/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2+,3-,4-,5+,6+;;;;;;;;/m1......../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOARMWMDZTZZSB-FPQWBLQBSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8K8O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745631 | |

| Record name | Octapotassium (1R,2S,3S,4R,5R,6S)-5,6-dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103497-71-8 | |

| Record name | Octapotassium (1R,2S,3S,4R,5R,6S)-5,6-dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.